2-METHYLBUTANE-D12 (ISOPENTANE) 98
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Overview
Description
2-Methylbutane-D12, also known as isopentane-D12, is a deuterated form of 2-methylbutane. It is a branched-chain, saturated hydrocarbon with the molecular formula (CD3)2CDCD2CD3. This compound is often used in various scientific applications due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbutane-D12 typically involves the deuteration of 2-methylbutane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in 2-methylbutane are replaced with deuterium atoms. Common catalysts used in this process include platinum or palladium on carbon. The reaction is usually carried out under high pressure and temperature to ensure complete deuteration .
Industrial Production Methods
In an industrial setting, the production of 2-Methylbutane-D12 involves large-scale catalytic exchange reactions. The process is optimized to achieve high isotopic purity, typically around 98 atom % D. The deuterated compound is then purified through distillation and other separation techniques to remove any residual hydrogen-containing impurities .
Chemical Reactions Analysis
Types of Reactions
2-Methylbutane-D12 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Chlorine (Cl2), bromine (Br2) under UV light
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated hydrocarbons
Scientific Research Applications
2-Methylbutane-D12 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a solvent in nuclear magnetic resonance (NMR) spectroscopy due to its deuterated nature, which minimizes background signals.
Biology: It is employed in studies involving metabolic pathways and enzyme mechanisms, where deuterium-labeled compounds help trace biochemical reactions.
Medicine: The compound is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Mechanism of Action
The mechanism of action of 2-Methylbutane-D12 primarily involves its role as a deuterated solvent or reagent. In NMR spectroscopy, the deuterium atoms in the compound do not produce signals in the proton NMR spectrum, allowing for clearer observation of the sample being studied. In biochemical studies, the presence of deuterium can alter reaction rates and pathways, providing insights into enzyme mechanisms and metabolic processes .
Comparison with Similar Compounds
2-Methylbutane-D12 is unique due to its high isotopic purity and deuterated nature. Similar compounds include:
Pentane-D12: Another deuterated hydrocarbon with a straight-chain structure.
Neopentane-D12: A deuterated form of neopentane with a more compact, branched structure.
Isobutane-D12: A deuterated form of isobutane with a different branching pattern.
These compounds share similar applications in NMR spectroscopy and biochemical studies but differ in their structural properties and specific uses.
Properties
CAS No. |
13351-96-7 |
---|---|
Molecular Formula |
C5H12 |
Molecular Weight |
84.22 g/mol |
IUPAC Name |
1,1,1,2,2,3,4,4,4-nonadeuterio-3-(trideuteriomethyl)butane |
InChI |
InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3/i1D3,2D3,3D3,4D2,5D |
InChI Key |
QWTDNUCVQCZILF-WWKUACGSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Canonical SMILES |
CCC(C)C |
Origin of Product |
United States |
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